molecular formula C18H13N3O3 B5774171 3-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]-6-PHENYL-2-PYRIDYL METHYL ETHER

3-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]-6-PHENYL-2-PYRIDYL METHYL ETHER

Cat. No.: B5774171
M. Wt: 319.3 g/mol
InChI Key: GGPZBQOZPGJFQA-UHFFFAOYSA-N
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Description

3-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]-6-PHENYL-2-PYRIDYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]-6-PHENYL-2-PYRIDYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling Reactions: The final step involves coupling the furan, oxadiazole, and pyridine rings through etherification reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]-6-PHENYL-2-PYRIDYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may yield amines.

Scientific Research Applications

3-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]-6-PHENYL-2-PYRIDYL METHYL ETHER has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and reactivity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies to understand the interactions between heterocyclic compounds and biological systems.

Mechanism of Action

The mechanism of action of 3-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]-6-PHENYL-2-PYRIDYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular signaling pathways.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or modulate immune cell activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic Acid (FDCA): A furan derivative used in the production of bio-based polymers.

    2,5-Dimethylfuran (DMF): A furan derivative used as a biofuel and chemical intermediate.

    5-Hydroxymethylfurfural (HMF): A furan derivative used as a platform chemical for the synthesis of various bio-based products.

Uniqueness

3-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]-6-PHENYL-2-PYRIDYL METHYL ETHER is unique due to its combination of furan, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(furan-2-yl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-22-17-13(9-10-14(19-17)12-6-3-2-4-7-12)16-20-18(24-21-16)15-8-5-11-23-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPZBQOZPGJFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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